molecular formula C26H50 B14565860 Hexacos-1-yne CAS No. 61847-86-7

Hexacos-1-yne

Cat. No.: B14565860
CAS No.: 61847-86-7
M. Wt: 362.7 g/mol
InChI Key: XJOQNDHCYRZZBQ-UHFFFAOYSA-N
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Description

Hexacos-1-yne is an organic compound with the molecular formula C26H50 . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexacos-1-yne can be synthesized through various methods. One common approach involves the alkylation of acetylide anions . For instance, treating hex-1-yne with sodium amide (NaNH₂) followed by 1-bromobutane can yield this compound . This method is advantageous due to its generality and efficiency in producing substituted alkynes from simpler precursors.

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes . These processes often use transition metal catalysts to facilitate the formation of the carbon-carbon triple bond under controlled conditions. The specifics of these methods can vary depending on the desired scale and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Hexacos-1-yne undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include haloalkenes , geminal dihalides , and other substituted alkynes .

Scientific Research Applications

Hexacos-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexacos-1-yne involves its reactivity at the carbon-carbon triple bond . This bond can participate in various electrophilic addition reactions, where the triple bond acts as a nucleophile and reacts with electrophiles such as hydrogen halides . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Properties

CAS No.

61847-86-7

Molecular Formula

C26H50

Molecular Weight

362.7 g/mol

IUPAC Name

hexacos-1-yne

InChI

InChI=1S/C26H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h1H,4-26H2,2H3

InChI Key

XJOQNDHCYRZZBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC#C

Origin of Product

United States

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